

An In-depth Technical Guide to 2,3-Dimethyldecane

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Compound of Interest

Compound Name: 2,3-Dimethyldecane

Cat. No.: B1670047

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3-dimethyldecane**, including its structure, physicochemical characteristics, spectroscopic data, and a known synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,3-dimethyldecane**. Its chemical structure is characterized by a ten-carbon decane backbone with two methyl group substituents at the second and third carbon positions.

Molecular Identifiers:

- CAS Registry Number: 17312-44-6^[1]
- Molecular Formula: C₁₂H₂₆^[1]
- SMILES: CCCCCCCC(C)C(C)C
- InChI: InChI=1S/C12H26/c1-5-6-7-8-9-10-12(4)11(2)3/h11-12H,5-10H2,1-4H3

Below is a two-dimensional representation of the chemical structure of **2,3-dimethyldecane**.

2D structure of **2,3-Dimethyldecane**

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-dimethyldecane** is presented in the table below. While some experimental data is available, other values are estimated or derived from computational models.

Property	Value	Source(s)
Molecular Weight	170.33 g/mol	[2]
Boiling Point	Data not available	
Melting Point	-76.55 °C (196.6 K)	
Density	Data not available	
Solubility	Slightly soluble in chloroform and methanol	
LogP (Octanol/Water)	6.1 (Computed)	

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **2,3-dimethyldecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental peak lists for the ^1H and ^{13}C NMR spectra of **2,3-dimethyldecane** are not readily available in the public domain. However, data has been acquired and is referenced in databases such as PubChem, noting the use of a BRUKER AC-300 instrument.

- ^1H NMR: The proton NMR spectrum of **2,3-dimethyldecane** is expected to be complex due to the presence of multiple, similar alkyl environments and stereocenters, leading to overlapping signals in the aliphatic region (typically 0.8-1.8 ppm).
- ^{13}C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon environments within the molecule. Based on the structure, up to 12 distinct signals could be expected in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of **2,3-dimethyldecane** is available through the NIST WebBook.[2] The fragmentation pattern is characteristic of a branched alkane.

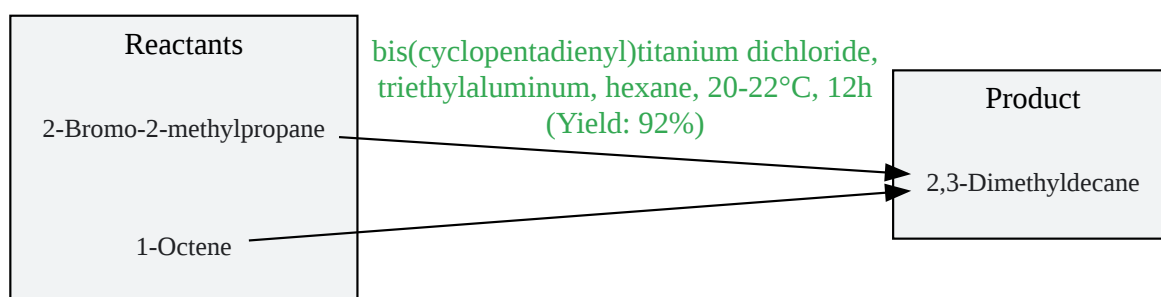
- **Molecular Ion (M^+):** A molecular ion peak is expected at $m/z = 170$, corresponding to the molecular weight of the compound.
- **Major Fragments:** The most abundant fragment ion (base peak) is observed at $m/z = 43$. This is characteristic of the stable isopropyl cation ($[CH(CH_3)_2]^+$) or propyl cation ($[CH_2CH_2CH_3]^+$). Other significant fragments would arise from the cleavage of C-C bonds along the decane chain, leading to a series of alkyl cation fragments.

Experimental Protocols: Synthesis of 2,3-Dimethyldecane

A known synthetic route to **2,3-dimethyldecane** involves the reaction of 2-bromo-2-methylpropane with 1-octene.[3] This reaction has been reported to proceed with a high yield.

Reaction Scheme

The overall chemical transformation is depicted below.



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Synthesis of **2,3-Dimethyldecane**

Experimental Methodology

While a detailed, step-by-step experimental protocol is not fully available in the cited literature, the key reaction conditions have been reported as follows:[3]

- Catalyst System: The reaction is catalyzed by a combination of bis(cyclopentadienyl)titanium dichloride and triethylaluminum.
- Solvent: The reaction is carried out in hexane.
- Temperature: The reaction mixture is maintained at a temperature of 20-22 °C.
- Reaction Time: The reaction is allowed to proceed for 12 hours.
- Yield: A product yield of 92% has been reported under these conditions.[3]

It is anticipated that a standard workup procedure involving quenching of the catalyst, extraction, and purification by chromatography would be necessary to isolate the pure **2,3-dimethyldecane**. However, specific details of these steps are not provided in the available references.

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References

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- 2. 2,3-Dimethyldecane (CAS 17312-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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